5-(Benzoylamino)pentanoic acid 5-(Benzoylamino)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 15647-47-9
VCID: VC21071219
InChI: InChI=1S/C12H15NO3/c14-11(15)8-4-5-9-13-12(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,16)(H,14,15)
SMILES: C1=CC=C(C=C1)C(=O)NCCCCC(=O)O
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

5-(Benzoylamino)pentanoic acid

CAS No.: 15647-47-9

Cat. No.: VC21071219

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzoylamino)pentanoic acid - 15647-47-9

Specification

CAS No. 15647-47-9
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name 5-benzamidopentanoic acid
Standard InChI InChI=1S/C12H15NO3/c14-11(15)8-4-5-9-13-12(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,16)(H,14,15)
Standard InChI Key LAPZULVOGQPDBE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NCCCCC(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)NCCCCC(=O)O

Introduction

Chemical Structure and Properties

5-(Benzoylamino)pentanoic acid is characterized by its unique chemical structure (C₁₂H₁₅NO₃) that combines a benzoyl group attached to an amino functionality on a pentanoic acid backbone. The molecular weight of the compound is 221.25 g/mol .

Physical Properties

The compound exists as a white to yellow solid at room temperature and exhibits the following physical properties:

PropertyValue
Molecular Weight221.25200 g/mol
Density1.161 g/cm³
Melting Point94°C
Boiling Point483.7°C at 760 mmHg
Flash Point246.4°C
Exact Mass221.10500
LogP2.06220
Vapor Pressure3.6E-10 mmHg at 25°C
Index of Refraction1.542

Table 1: Physical properties of 5-(Benzoylamino)pentanoic acid

Chemical Properties

The compound contains both carboxylic acid and amide functional groups, which influence its chemical behavior:

  • The carboxylic acid group (pKa ≈ 4-5) makes it acidic in aqueous solutions

  • The amide bond provides hydrogen bonding capabilities

  • The compound demonstrates moderate solubility in polar organic solvents

  • It can participate in various chemical reactions typical of carboxylic acids and amides, including esterification, amidation, and hydrolysis

The structural characteristics of 5-(benzoylamino)pentanoic acid are defined by the following identifiers:

Identifier TypeValue
IUPAC Name5-benzamidopentanoic acid
InChIInChI=1S/C12H15NO3/c14-11(15)8-4-5-9-13-12(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,16)(H,14,15)
InChIKeyLAPZULVOGQPDBE-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(=O)NCCCCC(=O)O

Table 2: Chemical identifiers for 5-(Benzoylamino)pentanoic acid

Synthesis Methods

Several synthetic routes have been developed for the preparation of 5-(benzoylamino)pentanoic acid, with varying degrees of efficiency and complexity.

Alternative Synthesis Methods

Alternative synthetic approaches include:

  • Direct acylation of 5-aminopentanoic acid with benzoyl chloride:

    • This approach utilizes a two-phase water/dichloromethane medium

    • Catalysts such as pyridine, pyridine 1-oxide, or 4-dimethylaminopyridine (DMAP) enhance reaction efficiency

    • This inverse phase-transfer catalysis (IPTC) method can achieve high yields (85-100%)

  • Hydrolysis of corresponding nitriles or esters:

    • Starting from 5-benzamidopentanenitrile or corresponding esters

    • Controlled hydrolysis conditions to preserve the amide bond while hydrolyzing the nitrile/ester functionality

Applications and Biological Activity

The compound has found various applications in chemical and pharmaceutical research, serving both as a useful intermediate and as a compound with potential biological activities.

Use as a Chemical Intermediate

5-(Benzoylamino)pentanoic acid serves as an important intermediate in various chemical transformations:

  • Synthesis of 5-aminolevulinic acid hydrochloride:

    • 5-(Benzoylamino)pentanoic acid undergoes hydrolysis in the presence of hydrochloric acid

    • The reaction yields 5-aminolevulinic acid hydrochloride with yields exceeding 90%

    • This product has applications in photodynamic therapy and as a selective herbicide

  • Formation of amide derivatives:

    • The carboxylic acid group can be activated and coupled with various amines

    • Methods such as carbodiimide activation with BOP/HOBt or EDAC/HOBt have been employed successfully

  • Precursor for heterocyclic compounds:

    • The functional groups present in the molecule allow cyclization reactions

    • These can lead to the formation of various heterocyclic compounds with potential biological activities

Research Findings

Scientific research on 5-(benzoylamino)pentanoic acid and related compounds has yielded several noteworthy findings.

Synthesis Optimization Studies

Research has focused on optimizing the synthesis methods to improve yield, purity, and environmental sustainability:

  • Catalytic effects in synthesis:

    • Studies on phase-transfer catalysis demonstrated that DMAP is more effective than pyridine or pyridine 1-oxide in facilitating the reaction between benzoyl chloride and amino acids

    • The relative reactivity order of catalysts was determined to be: DMAP > PNO > Py

  • Green chemistry approaches:

    • Development of shorter reaction routes with fewer steps

    • Reduction of organic solvent usage

    • Improved atom economy in synthetic pathways

Analytical Characterization

Advanced analytical techniques have been employed to fully characterize 5-(benzoylamino)pentanoic acid:

  • Spectroscopic data:

    • NMR studies providing detailed structural information

    • IR spectroscopy confirming the presence of characteristic functional groups

    • Mass spectrometry verifying molecular weight and fragmentation patterns

  • Chromatographic analyses:

    • HPLC methods for purity determination

    • TLC systems for reaction monitoring

    • GC-MS approaches for volatile derivatives

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